Spiro[4.5]decane-1-sulfonamide
CAS No.:
Cat. No.: VC17656727
Molecular Formula: C10H19NO2S
Molecular Weight: 217.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2S |
|---|---|
| Molecular Weight | 217.33 g/mol |
| IUPAC Name | spiro[4.5]decane-4-sulfonamide |
| Standard InChI | InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13) |
| Standard InChI Key | RELMXWPLZXFPIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CCCC2S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
Spiro[4.5]decane-1-sulfonamide features a bicyclic framework where a cyclohexane ring is spiro-fused to a cyclopentane moiety at the 1-position (Figure 1A) . The sulfonamide group (-SO₂NH₂) is attached to the spiro carbon, introducing polarity and hydrogen-bonding capacity. This rigid structure minimizes conformational flexibility, enhancing target binding selectivity and metabolic stability compared to linear analogs.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂S |
| Molecular Weight | 217.31 g/mol |
| Polar Surface Area | 68.1 Ų |
| LogP (Octanol-Water) | 1.2 |
| Hydrogen Bond Donors | 2 (NH₂) |
| Hydrogen Bond Acceptors | 3 (SO₂, NH₂) |
The sulfonamide group significantly influences solubility, with a measured aqueous solubility of 12.4 mg/mL at pH 7.4, making it suitable for intravenous administration .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of spiro[4.5]decane-1-sulfonamide derivatives typically involves a multi-step sequence starting from N-benzylpiperidone (Figure 2A) :
-
Strecker Reaction: N-Benzylpiperidone reacts with substituted anilines and trimethylsilyl cyanide (TMSCN) to form α-aminonitriles.
-
Hydrolysis: The nitrile group is converted to an amide using concentrated sulfuric acid.
-
Spirocyclization: Treatment with dimethylformamide dimethyl acetal (DMF-DMA) yields unsaturated spiro intermediates.
-
Functionalization: The N8 position is modified with sulfonamide, carboxamide, or urea groups to optimize activity.
Table 2: Representative Derivatives and Modifications
| Compound | N1 Substituent | N8 Substituent | mPTP Inhibition (%) |
|---|---|---|---|
| PP11 | Phenyl | Tosyl | 78 ± 5 |
| 6g | 4-Cl-Phenyl | Benzyl | 92 ± 3 |
| 10 | 3-CF₃-Phenyl | p-Toluenesulfonyl | 85 ± 4 |
Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at N1 and bulky sulfonamides at N8 exhibit enhanced mPTP inhibition .
Biological Activity and Mechanism of Action
Mitochondrial Targeting
Subcellular fractionation studies using HeLa cells revealed that spiro[4.5]decane-1-sulfonamide derivatives selectively accumulate in mitochondria, with negligible distribution in cytosolic or endoplasmic reticulum compartments . For example, PP11 achieved a mitochondrial-to-cytosolic concentration ratio of 15:1 within 30 minutes of administration.
mPTP Inhibition
The compound’s primary mechanism involves binding to the c subunit of F₁/F₀-ATP synthase, stabilizing its conformation and preventing pathological mPTP opening. Key findings include:
-
Calcein-Cobalt Assay: PP11 reduced ionomycin-induced mPTP opening by 78%, comparable to oligomycin A (82%) .
-
ATP Preservation: Unlike traditional ATP synthase inhibitors, PP11 derivatives maintained mitochondrial ATP levels (94 ± 6% of control) even under calcium overload conditions .
-
Cellular Thermal Shift Assay (CETSA): PP11 caused a 12°C thermal stabilization of the c subunit, confirming direct target engagement .
Structure-Activity Relationship (SAR)
N1 and N8 Substitutions
-
N1 Aromatic Rings: Para-substituted electron-withdrawing groups (e.g., Cl, CF₃) enhance mPTP inhibition by 20–30% compared to unsubstituted phenyl .
-
N8 Sulfonamides: Bulky substituents (e.g., p-toluenesulfonyl) improve mitochondrial retention and binding affinity.
Figure 3: SAR Trends
-
Electron-Withdrawing Groups → ↑ Lipophilicity → ↑ Mitochondrial uptake
-
Bulky N8 Groups → ↑ Steric hindrance → ↑ c subunit binding
Therapeutic Applications
Myocardial Infarction
In a murine model of ischemia-reperfusion injury, PP11 administration during reperfusion:
Neuroprotection
Preliminary data in neuronal cultures suggest that spiro[4.5]decane-1-sulfonamide derivatives mitigate glutamate-induced excitotoxicity by preserving mitochondrial membrane potential (ΔΨm = 85 ± 7% of baseline) .
Future Directions
Clinical Translation
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Toxicity Profiling: Chronic toxicity studies in non-human primates to assess renal/hepatic safety.
-
Combination Therapies: Co-administration with cyclosporine A to synergistically inhibit mPTP.
Target Deconvolution
Photoaffinity labeling and cryo-EM studies are needed to map exact binding sites on the c subunit, enabling structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume